Structural Uniqueness vs. Known Thrombin Inhibitor Series
The target compound contains a 1-(thiophen-2-yl)cyclopentyl methanamine substituent, which distinctly differs from the P3 2,2-difluoro-2-aryl/heteroaryl-ethylamine and P1 oxyguanidine motifs present in the potent 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitor series (Ki = 0.9–33.9 nM) . No published Ki, IC50, or selectivity data were found for the target compound against thrombin or any other protease. The absence of quantitative activity data for the target compound precludes any direct potency comparison.
| Evidence Dimension | Primary amine substituent structure |
|---|---|
| Target Compound Data | 1-(thiophen-2-yl)cyclopentyl methanamine (no bioactivity data available) |
| Comparator Or Baseline | 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 + oxyguanidine P1 series (Ki = 0.9–33.9 nM against thrombin) |
| Quantified Difference | Cannot be computed; target compound activity unknown |
| Conditions | Not applicable |
Why This Matters
Without quantitative activity data, any claim of thrombin or protease inhibitory potential is speculative, making selection of this compound over validated analogs unsupported for that target class.
- [1] Lee, L., et al. '2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors.' Bioorganic & Medicinal Chemistry Letters, 2007. View Source
